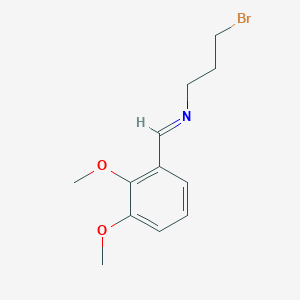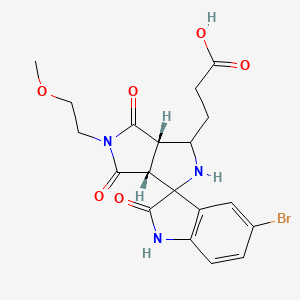
C19H20BrN3O6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound C19H20BrN3O6 N-(2-bromo-4-nitrophenyl)-2-[(4R)-4-hydroxy-5,8-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl]acetamide [_{{{CITATION{{{1{N-(2-bromo-4-nitrophenyl)-2-[(4R)-4-hydroxy-5,8-dimethoxy-1,2,3,4 ...](https://www.molinstincts.com/structure/N-2-bromo-4-nitrophenyl-2-4R-4-hydroxy-5-8-dimethoxy-1-2-3-4-cstr-CT1031815341.html). It is a complex organic molecule that contains bromine, nitrogen, oxygen, and other elements in its structure[{{{CITATION{{{_1{N-(2-bromo-4-nitrophenyl)-2-(4R)-4-hydroxy-5,8-dimethoxy-1,2,3,4 ...
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of C19H20BrN3O6 typically involves multiple steps, starting with the bromination of a precursor molecule followed by nitration and subsequent reactions to introduce the hydroxy and methoxy groups[_{{{CITATION{{{_1{N-(2-bromo-4-nitrophenyl)-2-(4R)-4-hydroxy-5,8-dimethoxy-1,2,3,4 .... The reaction conditions may include the use of strong acids or bases, controlled temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of This compound would likely involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures to ensure consistency and purity of the final product. The use of automated systems and advanced purification techniques would be essential to achieve high yields and minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions
C19H20BrN3O6: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can be used to convert the nitro group to an amine group.
Substitution: : Substitution reactions can occur at the bromine or nitro groups, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH) are often used.
Substitution: : Reagents like sodium hydroxide (NaOH) or other nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of This compound , such as amine derivatives, hydroxylated compounds, and other substituted analogs.
Aplicaciones Científicas De Investigación
C19H20BrN3O6: has several scientific research applications, including:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may have biological activity and can be used in studies related to enzyme inhibition or receptor binding.
Medicine: : Potential therapeutic applications could include the development of new drugs or treatments for various diseases.
Industry: : It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other industrial products.
Mecanismo De Acción
The mechanism by which C19H20BrN3O6 exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to changes in cellular processes. The exact mechanism would depend on the specific application and the biological system in which it is being studied.
Comparación Con Compuestos Similares
C19H20BrN3O6: can be compared with other similar compounds, such as:
N-(2-bromo-4-nitrophenyl)-2-[(4R)-4-hydroxy-5,8-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl]acetamide
4-(2-bromoacetyl)-N-{[(2S,3R,5S)-3-hydroxy-5-(5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)oxolan-2-yl]methyl}benzamide
These compounds share similar structural features but may differ in their functional groups or overall molecular architecture, leading to differences in their chemical properties and biological activities.
Propiedades
Fórmula molecular |
C19H20BrN3O6 |
|---|---|
Peso molecular |
466.3 g/mol |
Nombre IUPAC |
3-[(3aR,6aS)-5'-bromo-5-(2-methoxyethyl)-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanoic acid |
InChI |
InChI=1S/C19H20BrN3O6/c1-29-7-6-23-16(26)14-12(4-5-13(24)25)22-19(15(14)17(23)27)10-8-9(20)2-3-11(10)21-18(19)28/h2-3,8,12,14-15,22H,4-7H2,1H3,(H,21,28)(H,24,25)/t12?,14-,15+,19?/m1/s1 |
Clave InChI |
QMHPJZFQZXHJPT-IIYOLHEUSA-N |
SMILES isomérico |
COCCN1C(=O)[C@H]2[C@@H](C1=O)C3(C4=C(C=CC(=C4)Br)NC3=O)NC2CCC(=O)O |
SMILES canónico |
COCCN1C(=O)C2C(NC3(C2C1=O)C4=C(C=CC(=C4)Br)NC3=O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


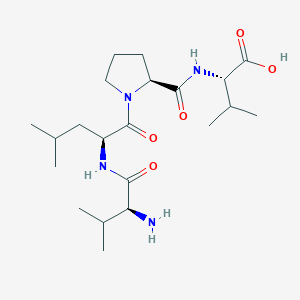
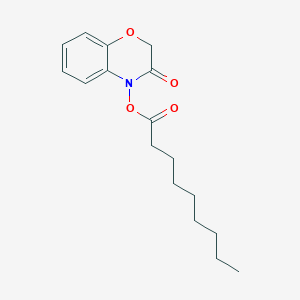
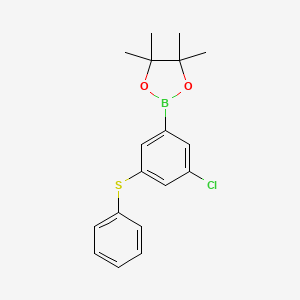
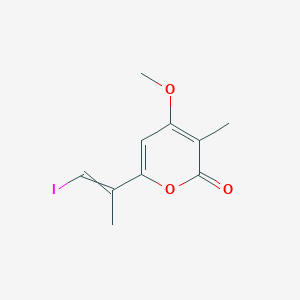
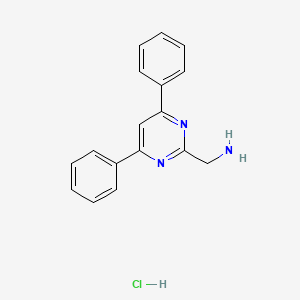
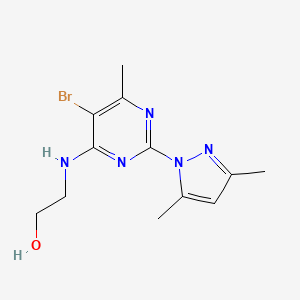
![2-(4-carbamoylpiperidin-1-yl)-N-(2,4-dichlorophenyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B15173415.png)

![4-Tert-butyl-2'-(2-chlorophenyl)-7'-methoxy-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B15173428.png)
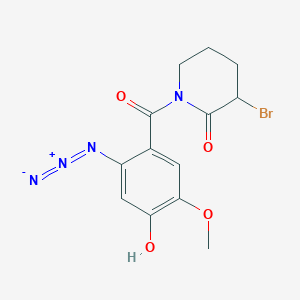

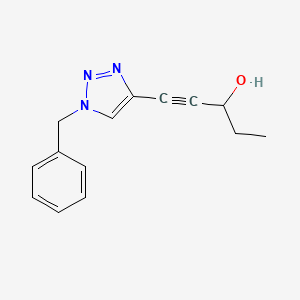
![1-(Methylselanyl)-2-[(1S)-1-(methylsulfanyl)ethyl]benzene](/img/structure/B15173467.png)
